Leupeptin Hydrochloride

Descripción general

Descripción

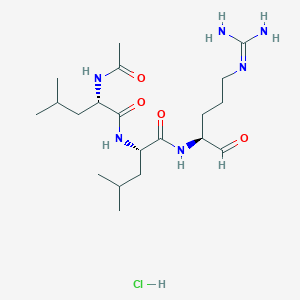

Leupeptin hydrochloride is a peptide-based, synthetic inhibitor of cysteine proteases that has been used in a variety of biochemical and physiological experiments. It is a member of the leupeptin family of protease inhibitors and is a common reagent in laboratories worldwide. Leupeptin hydrochloride has been used to study the structure and function of proteins, investigate signal transduction pathways, and study the activity of proteases.

Aplicaciones Científicas De Investigación

Protease Inhibition in Biochemical Research

Leupeptin Hydrochloride: is a modified tripeptide that acts as a reversible protease inhibitor . It is particularly effective against trypsin-like proteases and some cysteine proteases, including endoproteinase Lys-C, kallikrein, papain, thrombin, cathepsin B, cathepsins H and L, trypsin, calpain, and plasmin . This makes it a valuable tool in biochemical research for studying protease functions and mechanisms.

Immunoblotting Applications

In immunoblotting, Leupeptin Hydrochloride serves as a protease inhibitor to prevent the degradation of proteins during the blotting process . This ensures that the proteins can be accurately measured and analyzed, providing reliable results in protein expression studies.

Cell Lysis Buffer Supplement

Leupeptin Hydrochloride: is used as a supplement in cell lysis buffers to inhibit protease activity . This helps in preserving the integrity of proteins and other cellular components during the lysis process, which is crucial for subsequent analyses such as mass spectrometry or protein assays.

Neuroprotection and Ototoxicity Studies

Leupeptin has been shown to confer significant protection against hair cell damage caused by gentamicin ototoxicity . It inhibits lysosomal proteases and calpain, which are implicated in cell death, making it a useful compound in neuroprotection research.

Muscle Atrophy and Muscular Dystrophy Research

Research has indicated that Leupeptin Hydrochloride can impede protein degradation in denervated rat muscles and muscles of mice with hereditary muscular dystrophy . This suggests potential applications in studying muscle atrophy and developing therapeutic strategies for muscular dystrophy.

Analytical Chemistry and HPLC Applications

Leupeptin Hydrochloride: gives multiple peaks on High-Performance Liquid Chromatography (HPLC) due to equilibria among three forms in solution . Understanding these peaks is essential for purity determination and for studying the stability and behavior of peptides in solution.

Reducing Agent in Protein Determinations

Due to its aldehyde group, Leupeptin Hydrochloride may act as a reducing agent and interfere in protein determinations such as the Lowry method, and to a lesser extent, the Bradford assay . This property is important for researchers to consider when designing experiments involving protein quantification.

Tissue Atrophy Prevention

The ability of Leupeptin Hydrochloride to inhibit protease activity has implications for preventing tissue atrophy. By hindering protein degradation, it may be beneficial in research focused on conditions that lead to tissue wasting .

Mecanismo De Acción

Target of Action

Leupeptin Hydrochloride is a naturally occurring protease inhibitor that primarily targets cysteine, serine, and threonine peptidases . It inhibits serine proteinases such as trypsin, plasmin, and porcine kallikrein, and cysteine proteinases such as papain, cathepsin B, and endoproteinase Lys-C .

Mode of Action

Leupeptin Hydrochloride acts by covalently binding to the catalytic cysteines of cysteine proteases and the catalytic series of serine proteases . It is a competitive transition state inhibitor, meaning its inhibition may be relieved by an excess of substrate .

Biochemical Pathways

Leupeptin Hydrochloride affects various biochemical pathways by inhibiting the action of certain proteases. For instance, it can inhibit the action of calpain, a calcium-dependent cysteine protease involved in cellular processes such as cell cycle progression and signal transduction . By inhibiting these proteases, Leupeptin Hydrochloride can affect the downstream effects of these pathways.

Pharmacokinetics

It is known that leupeptin hydrochloride is readily soluble in water, methanol, ethanol, acetic acid, dimethylformamide, and dimethylsulfoxide . This solubility can impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Leupeptin Hydrochloride’s action are largely due to its ability to inhibit certain proteases. For example, it can reduce cell death induced by excess calpain activation . Additionally, Leupeptin Hydrochloride confers significant protection against hair cell damage caused by gentamicin ototoxicity . It also impedes protein degradation in denervated rat muscles and muscles of mice with hereditary muscular dystrophy .

Action Environment

The action, efficacy, and stability of Leupeptin Hydrochloride can be influenced by various environmental factors. For instance, it is stable for 1 week at 4 °C and 1 month at −20 °C in water . At working concentrations (10-100 µm), a solution of leupeptin hydrochloride is stable for only a few hours . Therefore, the environment in which Leupeptin Hydrochloride is stored and used can significantly impact its action and efficacy.

Propiedades

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H/t15-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQYPQNFLLAILR-FRKSIBALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Leu-Leu-Arg-al.HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-fluorobenzo[d]thiazole](/img/structure/B1591297.png)

![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)

![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)